molecular formula C12H14BrF3OS B14062621 1-(3-Bromopropyl)-2-ethoxy-5-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-2-ethoxy-5-(trifluoromethylthio)benzene

Cat. No.: B14062621
M. Wt: 343.20 g/mol
InChI Key: QQHWUSRUCPMRRA-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-ethoxy-5-(trifluoromethylthio)benzene is an organic compound characterized by the presence of bromine, ethoxy, and trifluoromethylthio groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-ethoxy-5-(trifluoromethylthio)benzene typically involves the bromination of a suitable precursor, followed by the introduction of ethoxy and trifluoromethylthio groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of automated systems and advanced purification techniques is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2-ethoxy-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding alcohols or thiols.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium iodide in acetone or potassium tert-butoxide in DMSO.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated or arylated derivatives, while oxidation reactions produce sulfoxides or sulfones.

Scientific Research Applications

1-(3-Bromopropyl)-2-ethoxy-5-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-ethoxy-5-(trifluoromethylthio)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, ethoxy, and trifluoromethylthio groups allows the compound to form strong interactions with these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

  • 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene
  • 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
  • 1-Bromo-3-phenylpropane

Comparison: 1-(3-Bromopropyl)-2-ethoxy-5-(trifluoromethylthio)benzene is unique due to the presence of both ethoxy and trifluoromethylthio groups, which impart distinct chemical properties compared to similar compounds

Properties

Molecular Formula

C12H14BrF3OS

Molecular Weight

343.20 g/mol

IUPAC Name

2-(3-bromopropyl)-1-ethoxy-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C12H14BrF3OS/c1-2-17-11-6-5-10(18-12(14,15)16)8-9(11)4-3-7-13/h5-6,8H,2-4,7H2,1H3

InChI Key

QQHWUSRUCPMRRA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)SC(F)(F)F)CCCBr

Origin of Product

United States

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